2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide
Description
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide is an acetohydrazide derivative featuring a 1-methylpyrazole moiety linked via an ether oxygen to the acetohydrazide backbone (CH3CONHNH2). This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of Schiff bases, heterocyclic derivatives (e.g., oxadiazoles, thiazoles), and bioactive molecules.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-10-3-5(2-8-10)12-4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSANZYQCBSEJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate in the presence of a suitable coupling agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Hydrazides, including 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of hydrazides exhibit significant activity against a range of bacterial strains.
- Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cellular processes. For instance, Lee et al. demonstrated that certain hydrazide derivatives serve as selective inhibitors of S. aureus β-ketoacyl acyl carrier protein synthase III, showcasing their potential as antibacterial agents .
- Case Studies : A study by Malhotra et al. evaluated a series of hydrazide derivatives against various bacteria, revealing some compounds with minimum inhibitory concentration (MIC) values as low as 1.45 µg/ml against B. subtilis . This suggests that modifications in the hydrazide structure can significantly enhance antibacterial efficacy.
Anticancer Properties
The anticancer potential of this compound and its derivatives has been a focal point in recent drug design efforts.
- Cytotoxic Activity : Several studies have reported the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For example, compounds derived from pyrazole structures have shown IC50 values in the low micromolar range against MCF7 and A549 cancer cell lines, indicating strong anticancer activity .
- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. Zheng et al. highlighted that certain pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving cyclin-dependent kinase (CDK) inhibition .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory activities.
- Research Findings : A review indicated that pyrazole derivatives possess significant anti-inflammatory effects, with some compounds showing comparable efficacy to established anti-inflammatory drugs like Indomethacin . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of hydrazide derivatives.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The acetohydrazide scaffold is highly modular, with biological and physicochemical properties influenced by substituents on the aromatic or heterocyclic moiety. Key comparisons include:
Heterocyclic Backbone Differences
- Coumarin-Based Analogs: Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (MW ~260) and 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide incorporate a coumarin ring. Coumarins are known for fluorescence, anticoagulant activity, and enzyme inhibition (e.g., acetylcholinesterase) . In contrast, the pyrazole backbone in the target compound may enhance metabolic stability due to reduced oxidative susceptibility compared to coumarin’s lactone ring.
- Naphthyridine and Quinoxaline Derivatives: 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide and 2-[(3-methylquinoxalin-2-yl)oxy]acetohydrazide feature bicyclic systems with nitrogen atoms.
- Pyridine and Indole Derivatives: Pyridine-based analogs (e.g., 2-{[3-cyano-6-(2-naphthyl)pyridin-2-yl]oxy}acetohydrazide ) and indole-containing derivatives (e.g., 2-[(1H-indol-4-yl)oxy]acetohydrazide ) offer distinct hydrogen-bonding capabilities. The indole’s NH group enhances interactions with biological targets, while the pyrazole’s methyl group in the target compound may prioritize hydrophobic interactions.
Functional Group Modifications
Schiff Base Derivatives :
N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide and other Schiff bases (e.g., compound 3 in ) introduce imine (C=N) groups, which are prone to hydrolysis but offer enhanced reactivity for further derivatization. The target compound, lacking a Schiff base, may exhibit greater stability under physiological conditions.- Electron-Withdrawing Substituents: Analogs like 2-[3-hydroxy-4-(trifluoromethyl-pyrazol)phenoxy]acetohydrazide and 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide incorporate CF3 and Cl groups, respectively. These substituents increase electrophilicity and metabolic resistance compared to the target’s methyl group, which is electron-donating and less sterically demanding.
Physicochemical Properties
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. This article aims to explore the biological activity of this specific compound, highlighting relevant studies, case findings, and data tables.
Chemical Structure
The molecular formula of this compound can be represented as follows:
The structure features a pyrazole ring substituted with an acetohydrazide moiety, which is crucial for its biological interactions.
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Table 2: Anti-inflammatory Activity Data
Studies have shown that compounds like this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6.
3. Antibacterial Activity
Pyrazole derivatives also exhibit antibacterial properties. Research has indicated that they can disrupt bacterial cell membranes, leading to cell lysis.
Table 3: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| G | E. coli | 15 | |
| H | S. aureus | 10 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Combination Therapy : A study evaluated the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin in breast cancer models. Results indicated enhanced cytotoxicity when used in combination compared to monotherapy .
- Mechanistic Studies : Research involving molecular docking studies has provided insights into the binding interactions of pyrazole derivatives with key proteins involved in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
